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Compound Focus: Benzyl 2-oxoacetate

CAS No.: 52709-42-9

Cat. No.: S1910668

The table below summarizes quantitative intermolecular interaction data from crystal structures of related

compounds, which are likely to share similar packing features with benzyl 2-oxoacetate derivatives.

H:-- H:--
o H---H Other Notable Source
Compound Description CiC---H O/O:---H .
(%) Interactions Reference
(%) (%)
Benzyl 2-oxo-1,2- 43.3 26.6 16.3 C---C (10.4%) [1] [2]
dihydroquinoline-4-
carboxylate
4-benzyl-2H-benzo[b] 48.8 29.3 18.9 Not specified [3]
[1,4]oxazin-3(4H)-one
A binuclear copper 34.1 23.3 20.9 Nearly 80% of [4]
complex (H--- (C--- (O---0) contacts involve
0O/0--:H)  0/0-:-C) oxygen atoms
An organic hydrate 52.1 23.8 11.2 - [5]

complex
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Experimental Methodology for Hirshfeld Surface
Analysis

The Hirshfeld surface analysis cited in these studies follows a standardized computational protocol. Here is a

detailed breakdown of the methodology:

¢ Software Used: The analysis is primarily performed using the CrystalExplorer program [1] [4] [6].

¢ Input Data: The process starts with a validated Crystallographic Information File (CIF) obtained
from single-crystal X-ray diffraction experiments [6].

e Surface Generation: The program generates a Hirshfeld surface, which is an isosurface defined by
the promolecule electron density. It is similar to a van der Waals surface but accounts for the crystal
environment [6].

e Surface Mapping: The surface is typically mapped with the d_norm property, a normalized contact
distance. The color convention is:

o Red spots: Short interatomic contacts (shorter than van der Waals radii).
o White regions: Contacts at exactly van der Waals separation.
o Blue regions: Longer contacts [4] [6].

¢ Electrostatic Potential Mapping: The Hartree-Fock/DFT method can map electrostatic potential
onto the surface, showing hydrogen-bond donors (blue) and acceptors (red) [1] [6].

¢ Fingerprint Plot Generation: The 3D surface information is condensed into 2D fingerprint plots,
which are scatter plots of the distances d e (external) and d_1i (internal) for every point on the
surface. These plots are decomposed to quantify the percentage contribution of each interaction type

[1] [6].

Workflow for Hirshfeld Surface Analysis

The diagram below outlines the key steps in performing a Hirshfeld surface analysis, connecting the

experimental and computational stages.
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How to Proceed for Your Specific Compound

Since specific data for benzyl 2-oxoacetate is unavailable, here are practical steps you can take:

¢ Benchmark Expectations: Use the provided data table for related benzyl esters as a reference
benchmark for what to expect in your own analysis, particularly the significant contributions from
H...H and H...C interactions.
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e Perform Your Own Calculation: If you have or can obtain a single crystal of your compound, you
can follow the workflow above. Conduct a single-crystal X-ray diffraction experiment to get the .cif file,
then process it with CrystalExplorer.

¢ Explore Theoretical Predictions: For compounds without a crystal structure, you could explore
generating a predicted crystal structure using computational crystal structure prediction (CSP)
methods, though this is more complex and less established than experimental analysis.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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